Neo-alloocimene
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Overview
Description
Neo-alloocimene is an organic compound characterized by its unique structure, which includes multiple double bonds and methyl groups. This compound is a type of polyene, which means it contains multiple carbon-carbon double bonds. The E and Z notation indicates the geometric configuration of the double bonds, with E (entgegen) meaning opposite sides and Z (zusammen) meaning the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Neo-alloocimene typically involves the use of alkenes and alkynes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation or dehydrogenation processes. These methods utilize metal catalysts such as palladium or platinum to facilitate the addition or removal of hydrogen atoms, thereby forming the desired double bonds.
Chemical Reactions Analysis
Types of Reactions: Neo-alloocimene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride under UV light.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated alkenes.
Scientific Research Applications
Neo-alloocimene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Neo-alloocimene involves its interaction with molecular targets such as enzymes and receptors. The compound’s double bonds allow it to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
(E,Z)-2,4-Hexadiene: Another polyene with a similar structure but fewer carbon atoms.
(E,Z)-3,5-Octadiene: A compound with a similar number of carbon atoms but different positions of double bonds.
Uniqueness: Neo-alloocimene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.
Properties
CAS No. |
7216-56-0 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(4E,6Z)-2,6-dimethylocta-2,4,6-triene |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-8H,1-4H3/b8-6+,10-5- |
InChI Key |
GQVMHMFBVWSSPF-DAIHKBMKSA-N |
SMILES |
CC=C(C)C=CC=C(C)C |
Isomeric SMILES |
C/C=C(/C)\C=C\C=C(C)C |
Canonical SMILES |
CC=C(C)C=CC=C(C)C |
Key on ui other cas no. |
7216-56-0 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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